molecular formula C14H12O5 B152112 2-Methoxystypandrone CAS No. 85122-21-0

2-Methoxystypandrone

Cat. No.: B152112
CAS No.: 85122-21-0
M. Wt: 260.24 g/mol
InChI Key: SSHJHOVVYKCJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

2-Methoxystypandrone (2-MS) is a potent dual inhibitor of the STAT3 and NF-κB pathways . The primary targets of 2-MS are Janus kinase 2 (JAK2) and IκB kinase (IKK) . These proteins are key players in the STAT3 and NF-κB signaling pathways, respectively .

Mode of Action

2-MS interacts with its targets, JAK2 and IKK, inhibiting their activities . This inhibition blocks the activation of the STAT3 and NF-κB pathways . The inhibitory effects of 2-MS on STAT3 and NF-κB signaling can be eliminated by DTT or glutathione and can last for 4 hours after a pulse treatment .

Biochemical Pathways

The STAT3 and NF-κB pathways play pivotal roles in cellular processes such as inflammation, cell growth, and apoptosis . By inhibiting JAK2 and IKK, 2-MS disrupts these pathways, leading to downstream effects that include the inhibition of cell growth and induction of apoptosis .

Result of Action

2-MS has been shown to inhibit cell survival and induce apoptosis in hepatocellular carcinoma (HCC) cells . It also blocks the formation of tumorspheres, which are clusters of cancer stem cells that can initiate tumor formation . These effects are particularly pronounced in cells with constitutively activated STAT3 or NF-κB signaling .

Action Environment

The action of 2-MS can be influenced by various environmental factors. For example, the presence of reducing agents like DTT or glutathione can eliminate the inhibitory effects of 2-MS on STAT3 and NF-κB signaling . The stability and efficacy of 2-MS under different environmental conditions require further investigation.

Safety and Hazards

The safety data sheet for 2-Methoxystypandrone is available from AbMole BioScience . It is for research use only, not for human or veterinary use .

Future Directions

2-Methoxystypandrone, as a potent dual inhibitor of STAT3 and NF-jB pathways, is a promising anticancer drug candidate . It inhibits growth and induces death of tumor cells, particularly those with constitutively-activated STAT3 or NF-jB signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxystypandrone can be synthesized through a series of chromatographic purification steps from plant extracts. The process involves the use of column chromatography and various solvents such as ethyl acetate . The chemical structure is confirmed by spectroscopic analyses, including nuclear magnetic resonance and mass spectrometry .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Methoxystypandrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities .

Properties

IUPAC Name

6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHJHOVVYKCJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234258
Record name 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxystypandrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85122-21-0
Record name 2-Methoxystypandrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85122-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085122210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxystypandrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 °C
Record name 2-Methoxystypandrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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